N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline
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Overview
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is an organic compound that features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an aniline moiety at the 5-position. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been recognized for its wide spectrum of biological activities Other 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , and as Sirtuin 2 inhibitors . These targets play crucial roles in various biological processes, including cell growth and aging.
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit the action of HDAC-1, a key enzyme involved in gene expression and cell cycle progression .
Biochemical Pathways
Given the known targets of other 1,2,4-oxadiazole derivatives, it can be inferred that this compound may influence pathways related to cell growth, aging, and gene expression .
Pharmacokinetics
The properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structures .
Result of Action
Based on the known effects of other 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects in the treatment of certain diseases .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of 1,2,4-oxadiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline can be synthesized through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and aniline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties and ability to interact with biological targets.
Materials Science: It is used in the development of high-energy materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds and complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and 5-(((5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
1,3,4-Oxadiazole Derivatives: These compounds share similar structural features but differ in the position of nitrogen atoms, leading to variations in their chemical and biological properties.
Uniqueness
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in drug design and materials science.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-12-10(14-13-8)7-11-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXYKXATJBOGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182973-72-3 |
Source
|
Record name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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